(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol

Asymmetric synthesis Chiral HPLC purity Enantiomeric excess

(S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol (CAS 1344936-71-5) is an enantiopure, chiral secondary alcohol that serves as a specialized building block and intermediate in asymmetric synthesis and medicinal chemistry. Characterized by a 5-bromo-2-methoxyphenyl scaffold with a defined (S)-stereogenic center at the benzylic carbon , this compound offers a distinct structural template relative to achiral or racemic 5-bromo-2-methoxyphenyl building blocks.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B13545274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Br)OC)O
InChIInChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1
InChIKeyWNRYFLFXINLLKQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol: Chiral Building Block Procurement & Purity Guide


(S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol (CAS 1344936-71-5) is an enantiopure, chiral secondary alcohol that serves as a specialized building block and intermediate in asymmetric synthesis and medicinal chemistry . Characterized by a 5-bromo-2-methoxyphenyl scaffold with a defined (S)-stereogenic center at the benzylic carbon , this compound offers a distinct structural template relative to achiral or racemic 5-bromo-2-methoxyphenyl building blocks. Its physical properties including molecular formula C9H11BrO2 and molecular weight 231.09 g/mol establish its identity as a high-value research reagent for laboratories requiring defined stereochemistry in structure-activity relationship (SAR) explorations and chiral ligand preparation.

Workflow Enantiopure chiral building block procurement Stereochemical control context
Selection Defined (S)-stereogenic center at benzylic carbon Enantiomer-attribution review
Use Context Asymmetric synthesis and SAR exploration Chiral ligand preparation workflow

Why Substituting (S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol with Racemic or R-Enantiomer Compromises Chiral Purity Requirements


For applications demanding precise stereochemical control, generic substitution of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol with the racemic mixture (CAS 16602-17-8) or the (R)-enantiomer (CAS 216663-81-9) introduces unacceptable stereochemical heterogeneity . Racemic 1-(5-bromo-2-methoxyphenyl)ethanol provides only 50% of the desired (S)-enantiomer, necessitating additional wasteful separation steps and potentially delivering inactive or antagonistic isomers in biological assays . While the (R)-enantiomer offers comparable purity (reported at 98% HPLC) , chiral HPLC or polarimetric analysis confirms that the (S)- and (R)-enantiomers are non-superimposable, and their biological target engagement can be profoundly divergent as demonstrated across chiral benzylic alcohol pharmacophores in epoxide hydrolase and cannabinoid receptor systems .

(S)-Enantiomer
97% reported purity
vs
Racemate
~47.5% desired isomer
Racemate introduces stereochemical heterogeneity; assay response may reflect mixed isomer pharmacology.
(S)-Enantiomer
Catalogued separately
vs
(R)-Enantiomer
98% HPLC purity
Enantiomer-specific target engagement may differ; model-response interpretation requires review.
5-Bromo scaffold
Aryl bromide handle
vs
Des-Bromo analog
No halogen handle
Lacks cross-coupling diversification handle; synthesis workflow may require pre-functionalization.

Quantitative Differentiation Evidence for (S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol vs. Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer in Chiral Synthesis

The (S)-enantiomer (CAS 1344936-71-5) is supplied at 97% minimum purity by vendors such as AKSci, while the racemic 1-(5-bromo-2-methoxyphenyl)ethanol (CAS 16602-17-8) is typically offered at 95% purity without chiral resolution. The (R)-enantiomer (CAS 216663-81-9) is available at 98% HPLC purity from LeYan. Distinct CAS numbers confirm each stereoisomer as a separately cataloged research entity [REFS-1, REFS-2, REFS-3].

Enantiomeric Purity
Head-to-head
Target (S): 97%
vs
Racemate: 95%
~47.5% S-isomer
Supports stereochemical-control study fit
Vendor-reported purity; analytical review required
Asymmetric synthesis Chiral HPLC purity Enantiomeric excess

Synthetic Access via Asymmetric CBS Reduction for Defined (S)-Configuration

Patent US7148226B2 demonstrates the preparation of the enantiomerically pure (R)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol using (S)-2-methyl-CBS-oxazaborolidine catalyzed asymmetric reduction of 5-bromo-2-methoxyacetophenone at −30°C, achieving 100% crude yield with excellent enantioselectivity. The analogous (S)-enantiomer is theoretically accessible via the corresponding (R)-CBS catalyst system, providing a stereochemically controlled synthetic route distinct from the racemic NaBH4 reduction (93% yield) reported by Bouhedja et al. (2018) [REFS-1, REFS-2].

Synthetic Access
Class-level inference
CBS asymmetric reduction reported for (R)-enantiomer; (S)-catalyst system provides defined route.
Enantioselective synthesis workflow context
Quantitative ee data not available; source-specific review
CBS reduction Asymmetric catalysis Chiral alcohol synthesis

Bromine Substituent as a Synthetic Handle: Comparative Reactivity in Cross-Coupling vs. Des-Bromo Analog

The 5-bromo substituent on the (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol scaffold provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-bromo analog (S)-1-(2-methoxyphenyl)ethanol (CAS 108100-06-7). This enables direct late-stage diversification to generate libraries of biaryl or heteroaryl analogs without requiring de novo re-synthesis of the chiral benzylic alcohol core . No quantitative comparison of coupling yields between the brominated and non-brominated substrates was identified.

Cross-Coupling Reactivity
Class-level inference
Aryl bromide enables Pd-catalyzed diversification; des-bromo analog lacks handle.
Qualitative synthetic utility difference
No direct comparative coupling yield data
Suzuki coupling Bromo-aryl building block Medicinal chemistry diversification

Molecular Weight and Lipophilicity Increase vs. Des-Bromo Analog for Physicochemical Property Tuning

Substitution of the hydrogen at the 5-position with bromine increases the molecular weight from 152.19 g/mol in (S)-1-(2-methoxyphenyl)ethanol to 231.09 g/mol and is expected to elevate lipophilicity (clogP) by approximately 0.5–0.8 log units based on the Hansch π constant for aromatic bromine. This modulation of physicochemical properties can be beneficial for optimizing membrane permeability or target binding in lead optimization programs [REFS-1, REFS-2].

Physicochemical Tuning
Class-level inference
MW increase: +78.90 g/mol
Estimated clogP shift: +0.5–0.8
Reported property modulation context
Lipophilicity inference only; data to verify
Physicochemical properties Lipophilicity Lead optimization

Procurement-Driven Application Scenarios for (S)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol


Stereospecific Structure-Activity Relationship (SAR) Exploration of Chiral Benzyl Alcohol Pharmacophores

Medicinal chemistry teams investigating chiral benzylic alcohol-containing lead series should procure the (S)-enantiomer (97% purity) rather than the racemate to ensure assay results reflect the pharmacology of a single stereoisomer. The 5-bromo substituent permits subsequent Suzuki coupling diversification without re-synthesis of the chiral core [REFS-1, REFS-2].

Chiral Ligand and Asymmetric Catalyst Precursor Synthesis

The defined (S)-stereochemistry at the benzylic position renders this compound a suitable precursor for preparing enantiopure phosphine, oxazoline, or N-heterocyclic carbene ligands for asymmetric catalysis. The synthetic route via CBS reduction chemistry (as demonstrated for the (R)-enantiomer in US7148226B2) supports the feasibility of accessing this stereoisomer in high optical purity .

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling for Library Synthesis

The aryl bromide moiety enables direct Suzuki-Miyaura or Buchwald-Hartwig coupling to generate diverse biaryl or arylamine analogs from a single enantiopure starting material. This late-stage diversification strategy is not feasible with the des-bromo analog (S)-1-(2-methoxyphenyl)ethanol, which would require pre-functionalization of the aromatic ring .

Physicochemical Property Optimization in Lead Series Requiring Halogen Substitution

For drug discovery programs where a para-bromo substituent is identified as pharmacophoric or needed to optimize logP and membrane permeability, the (S)-enantiomer provides a direct entry into SAR exploration. Its molecular weight (231.09 g/mol) and increased lipophilicity relative to the des-bromo analog (MW 152.19 g/mol) offer distinct physicochemical tuning opportunities .

Application
Selection Property
Validation Focus
Stereospecific SAR exploration
Enantiopure (S)-configuration
Single-isomer pharmacological profiling
Chiral ligand / catalyst precursor
Defined stereochemistry at benzylic carbon
Enantioselective synthesis validation
Late-stage library diversification
5-Bromo synthetic handle
Suzuki coupling efficiency review
Physicochemical property tuning
Halogen-mediated lipophilicity increase
logP and permeability assay context
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